2-(2-Fluorophenyl)acetohydrazide 2-(2-Fluorophenyl)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 116622-94-7
VCID: VC2226728
InChI: InChI=1S/C8H9FN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
SMILES: C1=CC=C(C(=C1)CC(=O)NN)F
Molecular Formula: C8H9FN2O
Molecular Weight: 168.17 g/mol

2-(2-Fluorophenyl)acetohydrazide

CAS No.: 116622-94-7

Cat. No.: VC2226728

Molecular Formula: C8H9FN2O

Molecular Weight: 168.17 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenyl)acetohydrazide - 116622-94-7

Specification

CAS No. 116622-94-7
Molecular Formula C8H9FN2O
Molecular Weight 168.17 g/mol
IUPAC Name 2-(2-fluorophenyl)acetohydrazide
Standard InChI InChI=1S/C8H9FN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Standard InChI Key PNDSPBIGKGHCSR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)NN)F
Canonical SMILES C1=CC=C(C(=C1)CC(=O)NN)F

Introduction

Chemical Identity and Structure

2-(2-Fluorophenyl)acetohydrazide is characterized by its unique molecular structure that combines a 2-fluorophenyl ring with an acetohydrazide functional group. The compound is formally identified through several chemical identifiers and structural parameters.

Chemical Identifiers

The compound is registered under specific identification codes that facilitate its recognition in chemical databases and research literature.

Table 1: Chemical Identifiers of 2-(2-Fluorophenyl)acetohydrazide

ParameterValue
CAS Number116622-94-7
Molecular FormulaC₈H₉FN₂O
Alternative IDsMFCD09729319, SCHEMBL9734517, ALBB-020999
Creation Date in PubChemFebruary 7, 2007
Last ModificationFebruary 22, 2025

The compound was added to the PubChem database in 2007 and has received updates as recently as February 2025, indicating ongoing research interest in this molecule .

Structural Features

The molecular structure of 2-(2-Fluorophenyl)acetohydrazide consists of a benzene ring with a fluorine atom at the ortho position (carbon-2), a methylene bridge connecting to a carbonyl group, and a terminal hydrazide group. This arrangement creates a molecule with multiple potential hydrogen bonding sites and a specific electronic distribution influenced by the electron-withdrawing fluorine substituent.

Physical and Chemical Properties

The physical and chemical properties of 2-(2-Fluorophenyl)acetohydrazide determine its behavior in various chemical environments and its potential applications in chemical synthesis and biological systems.

Physical Characteristics

Though specific data for 2-(2-Fluorophenyl)acetohydrazide is limited in the search results, we can draw inferences from related compounds. For instance, compounds with similar structural features such as 2-(2-chloro-6-fluorophenyl)acetohydrazide typically appear as white crystalline solids at room temperature .

Reactivity Profile

The reactivity of 2-(2-Fluorophenyl)acetohydrazide is primarily governed by its hydrazide functional group, which can participate in various condensation reactions, particularly with carbonyl compounds. The presence of the fluorine atom in the ortho position of the phenyl ring introduces electronic effects that may influence the reactivity of the molecule compared to non-fluorinated analogs.

Synthesis Methods

The synthesis of 2-(2-Fluorophenyl)acetohydrazide involves specific chemical transformations that can be accomplished through established synthetic routes.

Reaction Conditions and Yield

Based on analogous syntheses, the reaction typically proceeds at room temperature with continuous stirring for several hours. The resulting product is often obtained as a white solid that can be purified through recrystallization using methanol. Similar reactions with related compounds have demonstrated yields of approximately 86% .

Applications in Medicinal Chemistry

2-(2-Fluorophenyl)acetohydrazide serves as an important intermediate in the synthesis of various bioactive compounds, particularly those with potential pharmacological properties.

Precursor for Heterocyclic Compounds

One of the significant applications of 2-(2-Fluorophenyl)acetohydrazide is its use as a building block for synthesizing heterocyclic compounds. The hydrazide moiety can readily react with various reagents to form heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and other nitrogen-containing ring systems. These heterocyclic compounds often exhibit diverse biological activities and are of considerable interest in drug discovery.

Structure-Activity Relationships

Understanding the relationship between the structure of 2-(2-Fluorophenyl)acetohydrazide and its biological activity provides insights into the design of more effective therapeutic agents.

Role of Fluorine Substitution

The presence of fluorine at the ortho position of the phenyl ring in 2-(2-Fluorophenyl)acetohydrazide introduces specific electronic and steric effects that can influence the compound's biological activity. Fluorine substitution often enhances metabolic stability, increases lipophilicity, and can improve binding interactions with biological targets through hydrogen bonding and dipole-dipole interactions.

Comparison with Related Compounds

Research Developments

Recent research has focused on exploring the potential of acetohydrazide derivatives, including compounds structurally related to 2-(2-Fluorophenyl)acetohydrazide, for various applications.

Synthesis of Bioactive Derivatives

A significant area of research involves the synthesis of bioactive derivatives through the modification of the basic acetohydrazide structure. For instance, the condensation of acetohydrazides with aromatic aldehydes to form hydrazone derivatives has been extensively studied. These derivatives have shown promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Analytical Characterization

The characterization of 2-(2-Fluorophenyl)acetohydrazide and its derivatives typically involves various analytical techniques that provide information about the compound's structure, purity, and properties.

Spectroscopic Analysis

Spectroscopic techniques play a crucial role in the characterization of acetohydrazide compounds. These include:

  • Infrared Spectroscopy (IR): Identifies functional groups such as the NH and C=O stretching vibrations characteristic of the hydrazide moiety

  • Nuclear Magnetic Resonance (NMR): Provides information about the hydrogen and carbon environments within the molecule

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound

Crystallographic Studies

X-ray crystallography provides detailed information about the three-dimensional structure of 2-(2-Fluorophenyl)acetohydrazide, revealing bond lengths, angles, and intermolecular interactions in the solid state.

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